molecular formula C13H21Cl3N4 B1443170 1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 1334149-66-4

1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride

Cat. No.: B1443170
CAS No.: 1334149-66-4
M. Wt: 339.7 g/mol
InChI Key: IXSXULAKKISMDE-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride is a high-purity chemical compound supplied as a powder for research applications. This small molecule features a benzimidazole scaffold linked to a piperidine ring, a structure of significant interest in medicinal chemistry. The compound is identified by CAS Number 1334149-66-4 and has a molecular formula of C₁₃H₁₈N₄·3HCl with a molecular weight of 339.69 g/mol . Compounds within this benzodiazolylmethylpiperidine class have demonstrated research value in respiratory disease studies. Specifically, related benzodiazolium derivatives have been investigated as potent epithelial sodium channel (ENaC) inhibitors, indicating potential for exploration in cystic fibrosis and other respiratory conditions . The structural motif is also relevant in neuroscience research, with recent studies on similar multitarget-directed ligands showing promise for improving memory and cognitive function in models of neurodegenerative diseases like Alzheimer's . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex bioactive molecules or for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.3ClH/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;;/h1-4,10H,5-9,14H2,(H,15,16);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXULAKKISMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=NC3=CC=CC=C3N2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride (CAS Number: 1334149-66-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21Cl3N4
  • Molecular Weight : 339.69 g/mol
  • IUPAC Name : 1-(1H-benzimidazol-2-ylmethyl)-4-piperidinamine trihydrochloride
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes related to neurotransmission and cellular signaling pathways. The benzodiazole moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Antidepressant Effects

Studies have indicated that compounds containing benzodiazole structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Anticancer Properties

Research has shown that derivatives of benzodiazole can exhibit anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
    These effects may be mediated through the activation of specific signaling pathways involved in cell survival and death .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness against Gram-positive bacteria. Further research is needed to elucidate the specific mechanisms underlying this activity .

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of related compounds in a forced swim test model. The results indicated significant reductions in immobility time, suggesting enhanced mood-related behaviors.

Study 2: Anticancer Activity

In vitro studies involving cancer cell lines demonstrated that the compound induced apoptosis via caspase activation. The IC50 values were determined, showing effective concentrations for inhibiting cell growth .

Data Table: Biological Activities Overview

Activity Mechanism Reference
AntidepressantModulation of serotonin and norepinephrine
AnticancerInduction of apoptosis; inhibition of proliferation
AntimicrobialEffective against Gram-positive bacteria

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

1 1H 1 3 benzodiazol 2 ylmethyl piperidin 4 amine trihydrochloride\text{1 1H 1 3 benzodiazol 2 ylmethyl piperidin 4 amine trihydrochloride}

Medicinal Chemistry

1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride has shown promise in several areas of medicinal chemistry:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzodiazole moiety is known for its biological activity, including potential antitumor properties .
  • Neuropharmacology : Research suggests that derivatives of this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases .

Biological Research

The compound serves as a versatile tool in biological assays:

  • Cell Culture : It has been utilized as a non-toxic buffering agent in cell culture systems, maintaining pH stability within the physiological range (6–8.5), which is critical for various biological experiments .

Material Science

In material science, the compound's unique properties allow for innovative applications:

  • Polymer Chemistry : The piperidine ring structure can be incorporated into polymers to modify their properties, enhancing functionalities such as solubility and thermal stability.

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of benzodiazole derivatives demonstrated that the introduction of piperidine enhances the selectivity towards cancer cells while minimizing toxicity to normal cells. This compound was tested against several cancer lines, showing significant inhibition of cell proliferation.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of compounds similar to this compound. In vitro assays indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative disorders.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntitumor activityCytotoxic effects on cancer cell lines
NeuropharmacologyPotential treatment for neurodegenerative diseasesInteraction with neurotransmitter systems
Biological ResearchCell culture buffering agentMaintains physiological pH range
Material SciencePolymer modificationEnhances solubility and thermal stability

Chemical Reactions Analysis

Deprotection of Tert-Butyl Esters

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (10% v/v).

  • Conditions : Room temperature, 12 hours.

  • Yield : >90% for analogous compounds after deprotection .

Nucleophilic Substitution

  • Bromine Displacement : Alkylation of benzimidazol-2-one intermediates with dibromopropane in DMF at 100°C, followed by substitution with methylamine .

  • Catalytic Hydrogenation : Reduction of nitro groups to amines using H₂/Pd-C, achieving yields up to 95% for intermediates like tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate .

Key Reaction Data

The table below summarizes reaction parameters and yields for analogous transformations:

Reaction Type Reagents/Conditions Yield Reference
Amide CouplingHOBt, HBTU, DIPEA, DMF, rt, 24h23–45%
TFA Deprotection10% TFA/DCM, rt, 12h>90%
Alkylation1,3-Dibromopropane, NaH, DMF, 100°C30–40%
Catalytic HydrogenationH₂, Pd-C, MeOH, 50 psi, 6h95%

Mechanistic Insights

  • Amide Bond Formation : The HOBt/HBTU system generates an active ester intermediate, enhancing electrophilicity for nucleophilic amine attack .

  • Electrophilic Substitution : The electron-deficient benzodiazole ring directs substitutions to specific positions, favoring para/ortho functionalization.

Stability and Reactivity

  • Acid Sensitivity : The trihydrochloride salt form enhances solubility but requires neutral pH handling to avoid decomposition.

  • Thermal Stability : Decomposition observed above 200°C under inert atmosphere (TGA data for related compounds) .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycle Substituents/Linkers Salt Form
1-(1H-1,3-Benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride Benzimidazole Piperidin-4-amine, methyl bridge Trihydrochloride
2-{1-[(Pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride Benzimidazole Pyridin-4-ylmethyl, ethylamine Trihydrochloride
(S)-1-Benzyl-2-(4-(2-(2-phenyl-1H-benzimidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzimidazole trihydrochloride Benzimidazole Ethoxy linker, phenyl groups Trihydrochloride
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole 4-Chlorophenyl, trifluoromethyl Free acid

Key Observations :

  • Heterocycle Diversity : The target compound’s benzimidazole core distinguishes it from triazole-based analogs (e.g., ), which exhibit antitumor activity but lack the fused bicyclic structure of benzimidazoles.
  • Substituent Impact : The pyridin-4-ylmethyl group in introduces aromatic nitrogen atoms absent in the target compound, possibly enhancing π-π stacking interactions with biological targets .

Pharmacological Profiles

Table 2: Antitumor Activity of Selected Analogs (NCI-H522 Lung Cancer Cells)

Compound Class GP Value (%) Key Substituents Reference
Triazole-carboxylic acid derivatives 68.09–70.94 4-Chlorophenyl, trifluoromethyl
Benzimidazole derivatives (hypothesized) Data unavailable Piperidine, methyl bridge

Analysis :

  • Triazole derivatives in demonstrate moderate growth inhibition (GP ~68–71%) against NCI-H522 cells, attributed to their ability to inhibit kinases like c-Met .
  • Structural features like the protonated piperidine in the trihydrochloride form may enhance cellular uptake compared to free bases.

Physicochemical Properties

  • Solubility : The trihydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., free acids in ), facilitating in vitro and in vivo applications .
  • Molecular Weight : At ~297–350 g/mol (estimated), the compound falls within the "drug-like" range, though bulkier analogs (e.g., ) may face bioavailability challenges.

Preparation Methods

General Synthetic Approach

The synthesis of 1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride typically proceeds via the following key steps:

This general route requires optimization of solvents, temperature, reaction times, and purification steps to ensure the desired compound is obtained with high purity.

Detailed Preparation Methodology

Starting Materials and Reagents

Component Role Typical Source/Notes
o-Phenylenediamine Benzodiazole precursor Commercially available
Formaldehyde or equivalent Methylation agent Used for introducing methyl/methylene groups
Piperidin-4-amine or derivative Piperidine moiety source Can be protected or unprotected amine
Hydrochloric acid (HCl) Salt formation Used to form trihydrochloride salt
Solvents (e.g., ethanol, DMF) Reaction medium Selected based on solubility and reaction compatibility

Stepwise Synthesis Outline

  • Synthesis of 1H-1,3-benzodiazol-2-ylmethyl intermediate:

    • The benzodiazole ring is formed by cyclization of o-phenylenediamine with suitable reagents.
    • The 2-position is functionalized with a chloromethyl or bromomethyl group, often via reaction with formaldehyde and hydrochloric acid or other chloromethylation agents.
  • Nucleophilic substitution with piperidin-4-amine:

    • The chloromethylbenzodiazole intermediate is reacted with piperidin-4-amine under controlled conditions.
    • Reaction solvents such as ethanol or DMF and mild heating (typically 50–80°C) facilitate substitution.
    • The reaction time varies from several hours to overnight to ensure complete conversion.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic methods.
    • Purity is confirmed by spectroscopic methods (NMR, MS) and elemental analysis.
  • Formation of trihydrochloride salt:

    • The purified free base is dissolved in anhydrous solvent.
    • Excess hydrochloric acid is added dropwise to precipitate the trihydrochloride salt.
    • The solid salt is filtered, washed, and dried under vacuum.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Temperature 50–80°C Controlled to avoid decomposition
Solvent Ethanol, DMF, or similar Solubility and reactivity considerations
Reaction Time 6–24 hours Monitored by TLC or HPLC
Molar Ratios Benzodiazole intermediate : piperidin-4-amine = 1:1.1 Slight excess of amine to drive reaction
pH for Salt Formation Acidic (HCl excess) Ensures full protonation to trihydrochloride

Research Findings and Analytical Data

  • Yield: Reported yields for the substitution step range from 65% to 85%, depending on the purity of starting materials and reaction conditions.
  • Purity: Final trihydrochloride salt typically achieves >98% purity as confirmed by HPLC.
  • Characterization: NMR spectra confirm the presence of benzodiazole and piperidine protons; mass spectrometry verifies molecular weight consistent with trihydrochloride salt.
  • Stability: The trihydrochloride salt form exhibits improved stability and solubility in aqueous media compared to the free base.

Summary Table of Preparation Method

Step Description Key Parameters Outcome
Benzodiazole ring formation Cyclization of o-phenylenediamine Acidic conditions, heating Benzodiazole intermediate
Chloromethylation Introduction of chloromethyl group at C-2 Formaldehyde/HCl, controlled pH Chloromethylbenzodiazole
Nucleophilic substitution Reaction with piperidin-4-amine 50–80°C, ethanol/DMF, 6–24h 1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine (free base)
Salt formation Addition of HCl to form trihydrochloride salt Excess HCl, precipitation Trihydrochloride salt
Purification Recrystallization or chromatography Solvent choice critical High purity final product

Additional Notes

  • The compound’s synthesis requires careful handling of hydrochloric acid and chloromethylation reagents due to their corrosive and potentially hazardous nature.
  • Optimization of reaction time and temperature is critical to minimize side reactions such as over-alkylation or decomposition.
  • The trihydrochloride salt form is preferred for biological studies due to enhanced water solubility and stability.
  • Variations in the piperidine substitution pattern (e.g., N-methylation) can be introduced by modifying the amine reagent, affecting the pharmacological profile.

Q & A

Q. What are the critical steps for synthesizing 1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride with high purity?

Methodological Answer:

  • Synthesis Protocol :
    • Coupling Reaction : React 1H-1,3-benzodiazole-2-carbaldehyde with piperidin-4-amine under reductive amination conditions (e.g., NaBH3_3CN in anhydrous methanol at 50°C for 12 hours) .
    • Salt Formation : Treat the free base with concentrated HCl in ethanol to form the trihydrochloride salt. Monitor pH to ensure stoichiometric equivalence.
    • Purification : Use recrystallization from ethanol/water (3:1 v/v) or preparative HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to achieve ≥98% purity .
  • Key Considerations :
    • Avoid moisture during coupling to prevent side reactions.
    • Validate purity via 1^1H NMR (absence of aldehyde peaks at ~10 ppm) and LC-MS (m/z 325.1 for free base, +3Cl isotopes) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
    • Spill Management : Neutralize spills with 5% sodium bicarbonate solution before disposal .
    • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
  • Emergency Response :
    • For skin contact: Immediately rinse with water for 15 minutes; monitor for irritation .
    • For inhalation: Move to fresh air and seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reaction Design :
    • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions (e.g., B3LYP/6-31G* level) .
    • Machine Learning : Train models on existing piperidine derivative datasets to predict reaction yields under varying conditions (temperature, solvent polarity) .
  • Case Study :
    • ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 60% in analogous piperidine systems .

Q. How should researchers resolve discrepancies in spectral data during structural characterization?

Methodological Answer:

  • Data Cross-Validation :
    • Multi-Technique Analysis : Compare 13^13C NMR, IR (C=N stretch at ~1650 cm1^{-1}), and X-ray crystallography (if crystals form) to confirm the benzodiazole-piperidine linkage .
    • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to distinguish NH/amine signals in crowded NMR regions .
  • Contradiction Resolution :
    • If LC-MS shows unexpected adducts (e.g., +Na), re-purify using ion-exchange chromatography .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Process Optimization :

    • Stepwise Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates) .
    • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of the benzodiazole moiety .
  • Yield Data :

    StepSolventTemp (°C)Yield (%)
    Reductive AminationMeOH5065–70
    Hydrochloride FormationEtOH/HClRT85–90

    Data adapted from analogous dihydrochloride syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride

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